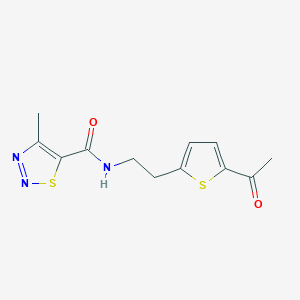
N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a molecule that likely contains a thiadiazole core, which is a heterocyclic compound consisting of a five-membered ring with two nitrogen atoms and one sulfur atom. The thiadiazole is substituted with a methyl group and a carboxamide group, indicating potential for biological activity. The presence of an acetylthiophen group suggests additional aromatic character and possible interactions with biological targets.
Synthesis Analysis
The synthesis of related thiadiazole derivatives often involves cyclization reactions and the use of microwave irradiation to facilitate the process. For example, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized using a solvent-free method under microwave irradiation, which is a technique that could potentially be applied to the synthesis of the compound . The synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, another related compound, involved cyclization of thioamide with 2-chloroacetoacetate . These methods suggest that similar strategies could be employed for the synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is typically confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry. For instance, the structures of synthesized benzamide derivatives containing a thiadiazole scaffold were confirmed by these methods . Similarly, the structure of novel benzimidazole derivatives with thiadiazole and triazole moieties was established using spectral studies . These techniques would be essential in confirming the molecular structure of the compound .
Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions, including alkylation and acetylation. For example, the alkylation of 2-ethylamino derivatives of thiadiazoles can occur at both exo and endo nitrogen atoms, while acetylation takes place exclusively at the exocyclic nitrogen atom . Additionally, the brominated furan-thiadiazole derivative was shown to react with various nucleophiles, indicating the reactivity of such compounds towards substitution reactions . These findings suggest that N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide may also participate in similar chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can affect these properties significantly. For example, the antioxidant properties of benzimidazole derivatives with thiadiazole and triazole moieties were evaluated, indicating the potential for biological activity . The growth stimulant activity of certain thiadiazole derivatives was also assessed, showing the diverse functional capabilities of these compounds . These studies provide insight into the potential properties of N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, which could be explored further in the context of its physical and chemical characteristics.
Applications De Recherche Scientifique
Anticancer Activity
- Research has demonstrated that derivatives of thiophene and thiadiazole compounds exhibit significant anticancer activities. These compounds have been synthesized and tested against various cancer cell lines, showing moderate to excellent efficacy compared to reference drugs like etoposide. For example, a study by Ravinaik et al. (2021) synthesized substituted benzamides and evaluated their anticancer activity against breast, lung, colon, and ovarian cancer cell lines, with some derivatives showing higher activity than the reference drug (Ravinaik et al., 2021).
Antimicrobial and Anti-inflammatory Activities
- Novel thiadiazoles have been designed and synthesized with a focus on anti-inflammatory and analgesic properties. For instance, Shkair et al. (2016) synthesized substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles, showing significant in vitro anti-inflammatory activity compared to ibuprofen, alongside analgesic activity (Shkair et al., 2016).
Molluscicidal and Pharmacological Evaluation
- Compounds containing the thiadiazole moiety have been evaluated for their potential as molluscicidal agents, indicating a broader spectrum of biological activities. El-bayouki and Basyouni (1988) synthesized thiazolo[5,4-d]pyrimidines, showcasing their activity against B. alexandrina snails, an intermediate host of schistosomiasis (El-bayouki & Basyouni, 1988).
Propriétés
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c1-7-11(19-15-14-7)12(17)13-6-5-9-3-4-10(18-9)8(2)16/h3-4H,5-6H2,1-2H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMRQOZMILMXKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCC2=CC=C(S2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

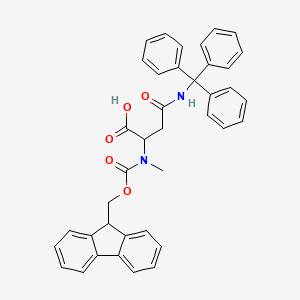
![1,3-bis(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2549641.png)
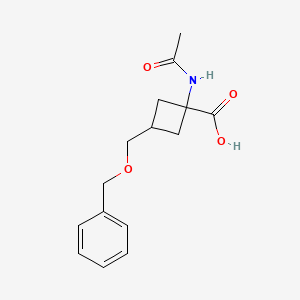
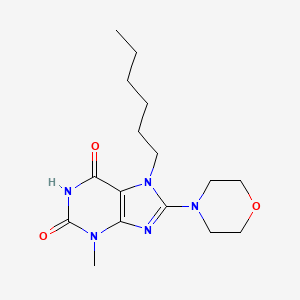
![N-(4-methoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2549646.png)
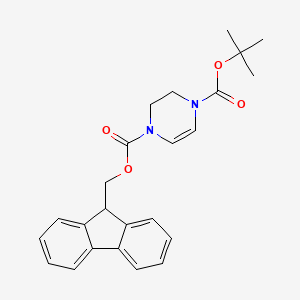
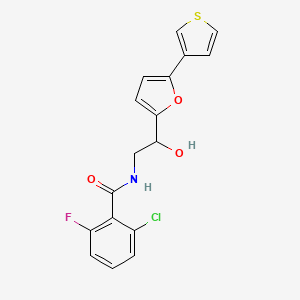
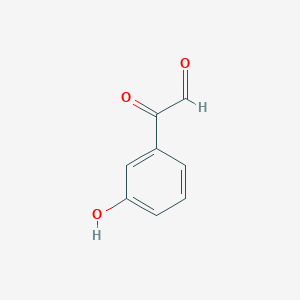
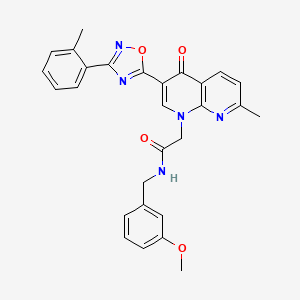
![5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2549656.png)
![ethyl 2-(4-tert-butyl-2-oxopyrrolidine-3-amido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate](/img/structure/B2549658.png)
![2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2549659.png)
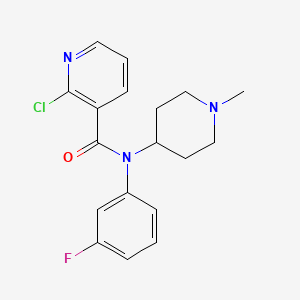
![4-methyl-1,1,3-trioxo-2H,3H-1lambda6-thieno[3,2-d][1,2]thiazole-5-carboxylic acid](/img/structure/B2549662.png)